![molecular formula C18H14O9 B1234992 Protocetraric acid CAS No. 489-51-0](/img/structure/B1234992.png)
Protocetraric acid
Overview
Description
Protocetraric acid is a compound found in certain lichen species . It is known for its strong antioxidant, antimicrobial, and anticancer effects .
Synthesis Analysis
Protocetraric acid is a secondary metabolite produced by lichens . It is synthesized through various biosynthetic pathways, including the acetyl polymalonyl, shikimic acid, and mevalonic acid pathways . The exact synthesis process of Protocetraric acid in lichens is still under investigation .
Physical And Chemical Properties Analysis
Protocetraric acid is a white powder . It has a molecular weight of 374.3 . It is soluble in DMSO . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are also available .
Scientific Research Applications
Chemical Characterization
Protocetraric acid is a major compound observed in various extracts of the lichen species Cetraria islandica . It is commonly found in the Ramalina genus . The presence of Protocetraric acid contributes to the chemical characterization of these lichen species .
Antimicrobial Activity
Protocetraric acid has been isolated from the lichen species F. caperata and has shown strong antimicrobial activity against several bacterial strains . This makes it a potential candidate for the development of new antimicrobial agents .
Pharmacological Potential
The pharmacological potential of lichen extracts, including those containing Protocetraric acid, has been explored in various studies . These studies have revealed potential biological activities of lichen extracts, and Protocetraric acid is among the abundant lichen secondary metabolites that have been evaluated .
Immunological Properties
The lichen Cetraria islandica, which contains Protocetraric acid, has been used in traditional and modern medicines for its many biological properties such as immunological and immunomodulating activities .
Antioxidant Properties
Cetraria islandica, a lichen species that contains Protocetraric acid, is known for its antioxidant activities . This suggests that Protocetraric acid may contribute to these antioxidant properties .
Anti-inflammatory Properties
Cetraria islandica, which contains Protocetraric acid, has been used in traditional and modern medicines for its anti-inflammatory activities . This suggests that Protocetraric acid may play a role in these anti-inflammatory properties .
Mechanism of Action
Target of Action
Protocetraric acid is a lichen secondary metabolite that has been found to exhibit inhibitory activity against the SARS-CoV-2 3CL protease . The 3CL protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents .
Mode of Action
Protocetraric acid acts as a slow-binding inactivator of the 3CL protease . It forms a stable covalent adduct with the enzyme, acting as a competitive inhibitor . The catalytic Cys145 of the 3CL protease makes a nucleophilic attack on the carbonyl carbon of the cyclic ester common to protocetraric acid, forming a stably acyl-enzyme complex .
Biochemical Pathways
Protocetraric acid affects the biochemical pathway of the SARS-CoV-2 virus by inhibiting the 3CL protease, an enzyme crucial for the replication of the virus . By inhibiting this enzyme, protocetraric acid disrupts the life cycle of the virus, preventing its replication and spread .
Pharmacokinetics
Its inhibitory efficiency (kinact / ki) against the 3cl protease is about 3 × 10^-5 s^-1 µm^-1
Result of Action
The inhibition of the 3CL protease by protocetraric acid results in a decrease in the viability of the SARS-CoV-2 virus . This could potentially lead to a decrease in viral load and severity of disease in infected individuals .
Action Environment
The action of protocetraric acid can be influenced by various environmental factors. It’s worth noting that lichens, the natural source of protocetraric acid, are known to thrive in a wide range of habitats, suggesting that the compound may be relatively stable under various environmental conditions .
Safety and Hazards
properties
IUPAC Name |
10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXMONAUSQZPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197633 | |
Record name | Protocetraric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protocetraric acid | |
CAS RN |
489-51-0 | |
Record name | Protocetraric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protocetraric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protocetraric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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